

Thermal and mechanical properties of polyesters from different bio-diols

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *cis*-2,5-Bishydroxymethyl-
tetrahydrofuran

Cat. No.: B1590528

[Get Quote](#)

A Comprehensive Guide to the Thermal and Mechanical Properties of Polyesters from Different Bio-Diols

The imperative shift towards a sustainable bio-economy has catalyzed significant research into bio-based polymers as viable alternatives to their petrochemical counterparts. Among these, polyesters derived from renewable diols are at the forefront, offering a versatile platform for creating materials with a wide spectrum of properties. The structural diversity of bio-diols—ranging from linear and branched aliphatic to rigid cyclic structures—provides a powerful tool for tuning the thermal and mechanical performance of the resulting polyesters. This guide offers an in-depth comparison of polyesters synthesized from various bio-diols, supported by experimental data and methodologies, to aid researchers and scientists in the rational design of sustainable polymeric materials.

The Critical Role of Diol Structure in Polyester Performance

The fundamental properties of a polyester are intrinsically linked to the chemical structure of its constituent monomers, particularly the diol. The length of the diol's carbon chain, the presence of branching, and the incorporation of rigid cyclic moieties all exert a profound influence on chain mobility, crystallinity, and intermolecular interactions. These molecular-level characteristics, in turn, dictate the macroscopic thermal and mechanical behavior of the polymer.

- **Linear Diols:** Polyesters based on linear α,ω -diols, such as 1,3-propanediol and 1,4-butanediol, often exhibit semi-crystalline behavior. The flexibility of the aliphatic chain allows for efficient chain packing and the formation of crystalline domains, which contribute to higher melting temperatures and improved mechanical strength.[1][2][3][4]
- **Branched Diols:** The introduction of side groups in branched diols, like 2-methyl-1,3-propanediol, disrupts the regularity of the polymer chain. This steric hindrance impedes crystallization, leading to amorphous or semi-crystalline polyesters with lower melting points and often enhanced flexibility.[5][6][7][8]
- **Rigid Diols:** Bio-diols containing rigid structures, most notably the bicyclic sugar-derived isosorbide, significantly restrict chain mobility.[9][10][11][12] This rigidity leads to a substantial increase in the glass transition temperature (T_g), resulting in amorphous polymers with high thermal stability and stiffness.[9][10][11][12][13][14]

Comparative Analysis of Thermal and Mechanical Properties

The following tables summarize the key thermal and mechanical properties of polyesters synthesized from various bio-diols, providing a clear comparison of their performance.

Table 1: Thermal Properties of Polyesters from Different Bio-Diols

Diol	Polyester	Glass Transition Temp. (Tg) (°C)	Melting Temp. (Tm) (°C)	Decomposition Temp. (Td, 5%) (°C)	Reference
1,3-Propanediol	Poly(trimethylene terephthalate) (PTT)	45-65	225-230	>350	
1,4-Butanediol	Poly(butylene succinate) (PBS)	-32	115	>300	[3][4]
1,4-Butanediol	Poly(butylene 2,5-furandicarbox ylate) (PBF)	31-46	168-172	>300	[14][15]
2-Methyl-1,3-propanediol	Poly(2-methyl-1,3-propylene-2,5-furanoate)	55	Amorphous	>300	[13]
Isosorbide	Poly(isosorbide terephthalate)	160-180	Amorphous	>350	[9][11]
Isosorbide	Poly(isosorbide-2,5-furanoate)	157	Amorphous	>300	[13]
Long-Chain Diols (e.g., 1,10-decanediol)	Copolyesters of sorbitol and 1,10-decanediol	~ -50	~ 30	330-410	[16]

Table 2: Mechanical Properties of Polyesters from Different Bio-Diols

Diol	Polyester	Tensile Strength (MPa)	Young's Modulus (GPa)	Elongation at Break (%)	Reference
1,4- Butanediol	Poly(butylene succinate) (PBS)	30-35	0.3-0.5	>300	[4]
1,4- Butanediol	Poly(butylene 2,5-furandicarbox ylate) (PBF)	5.5-31.8	0.7-1.0	2.5-1184	[14]
Ethylene Glycol	Itaconic acid-based UPR	43.33	-	-	[6][7]
Isosorbide	Poly(ethylene -CO- isosorbide terephthalate) (20% IS)	68.7	-	-	[9][11]
Isosorbide	Isosorbide-based unsaturated polyester thermosets	-	0.5-3.0 (Storage Modulus)	-	[10]

Experimental Methodologies for Characterization

The reliable characterization of the thermal and mechanical properties of polyesters is crucial for understanding their structure-property relationships and assessing their potential applications. The following are standard, self-validating protocols for key analytical techniques.

Thermal Analysis

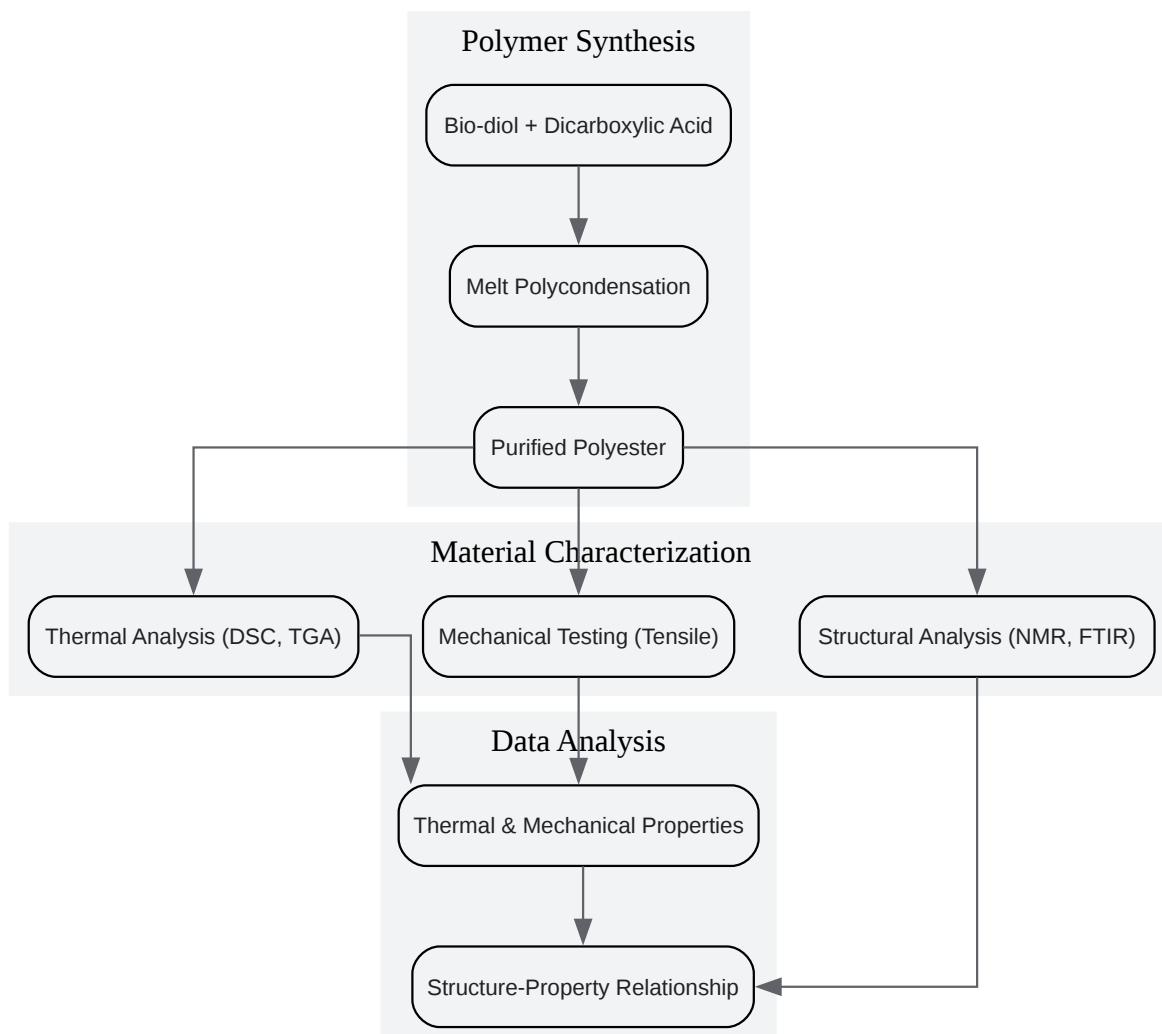
1. Differential Scanning Calorimetry (DSC)

- Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
- Protocol:
 - Accurately weigh 5-10 mg of the polyester sample into an aluminum DSC pan and seal it.
 - Place the sample pan and an empty reference pan into the DSC cell.
 - Heat the sample to a temperature above its expected melting point at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to erase its thermal history.
 - Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its expected glass transition.
 - Heat the sample again at the same controlled rate to a temperature above its melting point. The second heating scan is used to determine the Tg and Tm.[17][18][19]

2. Thermogravimetric Analysis (TGA)

- Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition profile of the polymer.
- Protocol:
 - Place a known mass (e.g., 10-20 mg) of the polyester sample into a TGA pan.
 - Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
 - Record the mass loss as a function of temperature. The onset decomposition temperature is often reported as the temperature at which 5% weight loss occurs (Td, 5%).[6][7][18]

Mechanical Testing


1. Tensile Testing

- Principle: Tensile testing subjects a sample to a controlled tension until failure. The results provide key mechanical properties including tensile strength, Young's modulus (stiffness), and elongation at break (ductility).
- Protocol:
 - Prepare dog-bone shaped specimens of the polyester according to a standard such as ASTM D638.
 - Measure the cross-sectional area of the specimen's gauge section.
 - Mount the specimen in the grips of a universal testing machine.
 - Apply a tensile load at a constant crosshead speed until the specimen fractures.
 - Record the load and displacement data to generate a stress-strain curve from which the tensile properties can be calculated.[\[6\]](#)[\[7\]](#)

Visualizing the Structure-Property Relationship

The following diagrams illustrate the chemical structures of common bio-diols and a typical experimental workflow for polyester characterization.

Rigid Diol**Isosorbide****Branched Diol****2-Methyl-1,3-propanediol****Linear Diols****1,4-Butanediol****1,3-Propanediol**

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. daneshyari.com [daneshyari.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Brief Review of Poly (Butylene Succinate) (PBS) and Its Main Copolymers: Synthesis, Blends, Composites, Biodegradability, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Biobased monomers polyester diols biomass • [polyestertime.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Isosorbide as Core Component for Tailoring Biobased Unsaturated Polyester Thermosets for a Wide Structure-Property Window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Designing Biobased Poly(ethylene-co-isosorbide terephthalate) Copolymers with Tunable Properties and Degradability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Characterization of Bio-Based Polyesters: Poly(2-methyl-1,3-propylene-2,5-furanoate), Poly(isosorbide-2,5-furanoate), Poly(1,4-cyclohexanedimethylene-2,5-furanoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modifications of Furan-Based Polyesters with the Use of Rigid Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and characterization of biobased thermoplastic polyester elastomers containing Poly(butylene 2,5-furandicarboxylate) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Characterization of Bio-Based Polyester and Polyamide from Citric Acid and Mannitol – Oriental Journal of Chemistry [orientjchem.org]
- 18. Synthesis and characterization of fully biobased polyesters with tunable branched architectures - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. "Biobased Linear Polyester: Effect of Acids and Diols" by Jainishkumar Patel [digitalcommons.pittstate.edu]

- To cite this document: BenchChem. [Thermal and mechanical properties of polyesters from different bio-diols]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1590528#thermal-and-mechanical-properties-of-polyesters-from-different-bio-diols>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com